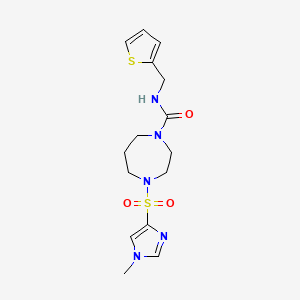

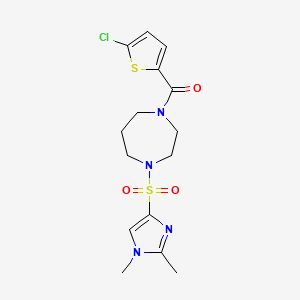

(5-chlorothiophen-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

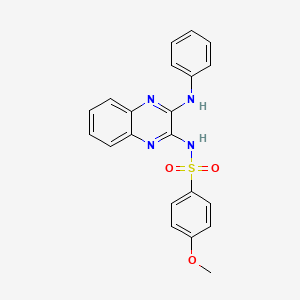

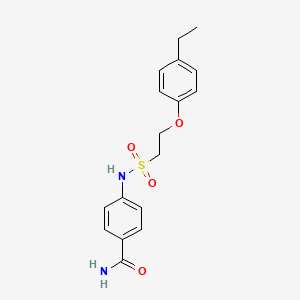

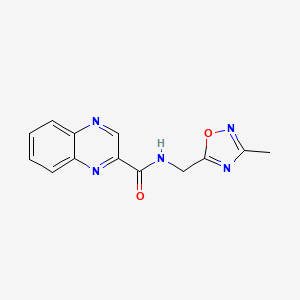

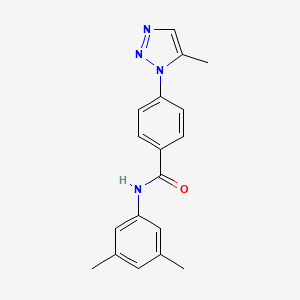

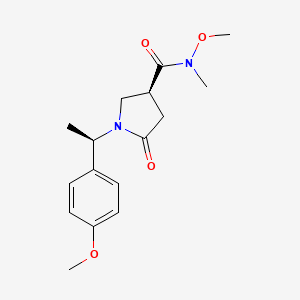

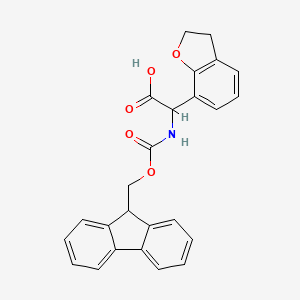

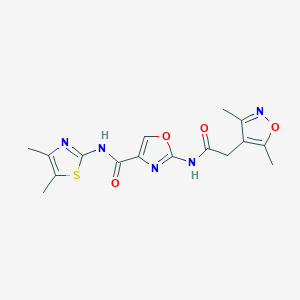

The compound contains several functional groups, including a chlorothiophene, a sulfonyl group, and a diazepane ring. This suggests that it might have interesting chemical properties and could be used in a variety of applications.

Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the corresponding thiophene, imidazole, and diazepane derivatives.Molecular Structure Analysis

The presence of multiple rings (thiophene and diazepane) and heteroatoms (sulfur, nitrogen, chlorine) in the compound suggests that it could have a complex three-dimensional structure. The electron-withdrawing chloro and sulfonyl groups could also influence the compound’s reactivity.Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the compound’s reactivity. However, the chlorothiophene moiety could potentially undergo electrophilic aromatic substitution reactions, and the sulfonyl group could be involved in various addition or substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar sulfonyl group and nonpolar hydrocarbon rings could give the compound both polar and nonpolar characteristics.Scientific Research Applications

Synthesis Techniques and Applications

Novel Organic Syntheses : Research by Acheson and Wallis (1982) explored the addition of thioureas and thioamides to dimethyl hex-2-en-4-yne-1,6-dioate, leading to the cyclization and formation of γ-lactams, a process involving sulfur mainly at position 5. This study highlights the compound's utility in generating new organic molecules through complex reactions Acheson & Wallis, 1982.

Antileukemic Agents : Woo and Lee (1990) described the synthesis of [5-14C]pentostatin, a potent antileukemic agent and adenosine deaminase inhibitor, showcasing a process involving the reaction of triethyl ortho[14C]formate with amino compounds. This indicates the potential role of complex organic compounds in pharmaceutical synthesis Woo & Lee, 1990.

Material Science : Li et al. (2009) developed a new sulfonated poly(ether ether ketone) with pendant carboxyl groups for direct methanol fuel cell applications. The synthesis involved copolymerization of bisphenol A and other compounds, highlighting the compound's relevance in creating advanced materials Li et al., 2009.

Antitumor and Biological Activities : Wang et al. (2015) synthesized a series of novel N-phenylpyrazolyl aryl methanones derivatives with potential antitumor, herbicidal, and insecticidal activities. This work underscores the compound's potential in contributing to the development of new therapeutic agents Wang et al., 2015.

Molecular Docking and Antibacterial Activity : Shahana and Yardily (2020) focused on the synthesis and characterization of compounds with potential antibacterial activity, supported by molecular docking studies. This research points to the compound's utility in exploring new antibacterial agents Shahana & Yardily, 2020.

Safety And Hazards

Without specific information, it’s hard to provide a detailed safety and hazard analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. Further studies would be needed to fully explore its potential.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and reactivity could be different. For a more accurate analysis, specific experimental data and studies would be needed.

properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O3S2/c1-11-17-14(10-18(11)2)25(22,23)20-7-3-6-19(8-9-20)15(21)12-4-5-13(16)24-12/h4-5,10H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDXHWMBQGMORB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-chlorothiophen-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2720837.png)

![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)